Cloricromen
Overview
Description
Cloricromen is a chemical compound known for its role as a platelet aggregation inhibitor and coronary vasodilator . It is primarily used in the prevention and treatment of thromboembolic disorders, making it a valuable agent in cardiovascular therapeutics . The compound’s IUPAC name is Ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate .
Mechanism of Action
Target of Action
Cloricromen, also known as Cloricromene, primarily targets platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents blood platelets from sticking together and forming clots. This is particularly important in preventing thrombosis, a condition where blood clots form in the blood vessels .
Mode of Action
This inhibition helps to prevent the formation of blood clots . It is also suggested that this compound may increase the anticoagulant activities of certain other compounds .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation by inhibiting platelet aggregation . This can help prevent conditions such as thrombosis, where blood clots form in the blood vessels .
Action Environment
It is known that many factors can influence the action of a drug, including ph, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
Cloricromen plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a platelet aggregation inhibitor . It influences cell function by preventing the clumping together of platelets, which is crucial in blood clotting .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
The synthesis of Cloricromen involves several key steps :
Base-catalyzed alkylation: Ethyl acetoacetate is alkylated with 2-chlorotriethylamine to produce an intermediate compound.
Disulfonation and chlorination: Resorcinol undergoes disulfonation with 96% sulfuric acid to form a disulfonic acid, which is then chlorinated with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. Removal of the sulfonate groups in dilute acid produces 2-chlororesorcinol.
Condensation reaction: An acid-catalyzed condensation reaction between the intermediate from the alkylation step and 2-chlororesorcinol forms another intermediate.
Ether formation: The phenolic hydroxyl group of the intermediate reacts with ethyl bromoacetate to complete the synthesis of this compound.
Chemical Reactions Analysis
Cloricromen undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Substitution reactions: The chlorine atom in this compound can be substituted with other groups under appropriate conditions, leading to the formation of derivatives with different biological activities.
Common reagents and conditions: Reagents such as sulfuric acid, potassium chlorate, and ethyl bromoacetate are commonly used in the synthesis and modification of this compound.
Scientific Research Applications
Cloricromen has a wide range of scientific research applications :
Cardiovascular therapeutics: It is used to prevent and manage thromboembolic disorders by inhibiting platelet aggregation and promoting vasodilation.
Blood flow studies: Research institutions explore its effects on blood flow and its potential to mitigate ischemic conditions.
Drug delivery systems: This compound-loaded solid lipid nanoparticles have been developed for targeted drug delivery, particularly to the central nervous system.
Pharmacological research: Its unique mechanism of action makes it a subject of interest in studies related to blood clotting and vascular health.
Comparison with Similar Compounds
Cloricromen is unique due to its dual action as an antithrombotic and vasodilatory agent . Similar compounds include:
Carbocromen: An analogue without the chlorine substituent.
Acetylsalicylic acid: Known for its antiplatelet activities but lacks the vasodilatory effects of this compound.
Rivaroxaban: Another anticoagulant that works through a different mechanism by inhibiting factor Xa.
This compound’s combination of antithrombotic and vasodilatory properties makes it a distinctive and valuable compound in cardiovascular therapeutics.
Properties
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048373 | |
Record name | Cloricromen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-94-0 | |
Record name | Cloricromen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloricromen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloricromen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloricromen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloricromene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORICROMEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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